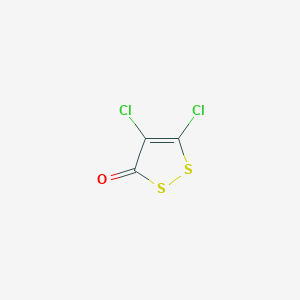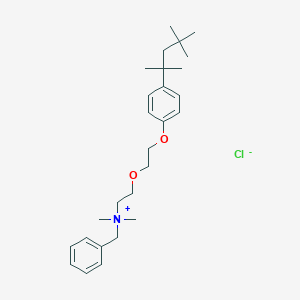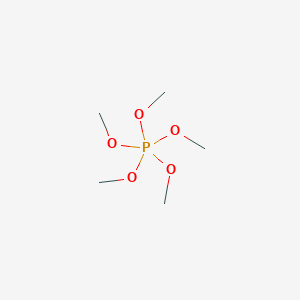
Phosphinic fluoride, diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic fluoride, diphenyl-, also known as diphenylphosphinic fluoride (DFP), is a chemical compound that is widely used in scientific research. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the nervous system. DFP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Wirkmechanismus
DFP inhibits acetylcholinesterase by binding covalently to the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse. This can cause overstimulation of the nervous system, leading to a range of physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DFP are diverse and depend on the concentration and duration of exposure. At low concentrations, DFP can cause mild symptoms such as headache, dizziness, and nausea. At higher concentrations, DFP can cause convulsions, respiratory failure, and death. DFP has also been shown to have long-term effects on the nervous system, including cognitive impairment and increased susceptibility to neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFP is a powerful tool for studying the nervous system and acetylcholine signaling. Its ability to inhibit acetylcholinesterase allows researchers to study the effects of acetylcholine accumulation on various physiological processes. However, DFP is highly toxic and must be handled with extreme care. Its reactivity towards nucleophiles also makes it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for research on DFP. One area of interest is the development of safer and more effective antidotes for nerve gas poisoning. Another area of interest is the study of the long-term effects of DFP exposure on the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is potential for the use of DFP in the development of new drugs for the treatment of neurological disorders.
Synthesemethoden
DFP can be synthesized by reacting Phosphinic fluoride, diphenyl-phine with fluorine gas. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a colorless liquid with a pungent odor and high reactivity towards nucleophiles.
Wissenschaftliche Forschungsanwendungen
DFP has been used extensively in scientific research as a tool to study the nervous system and acetylcholine signaling. It is commonly used to inhibit acetylcholinesterase activity in vitro and in vivo, allowing researchers to study the effects of acetylcholine accumulation on various physiological processes. DFP has also been used to study the effects of nerve gas exposure and the development of antidotes for nerve gas poisoning.
Eigenschaften
CAS-Nummer |
1135-98-4 |
|---|---|
Produktname |
Phosphinic fluoride, diphenyl- |
Molekularformel |
C12H10FOP |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
[fluoro(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C12H10FOP/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
FBHHZEPZBVNZRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)F |
Synonyme |
Diphenylfluorophosphine oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)
